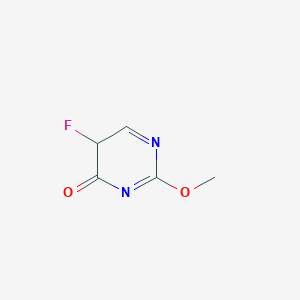

5-Fluoro-2-methoxyuracil

Description

Significance of Modified Nucleobases in Therapeutic Development

The modification of nucleobases, the fundamental building blocks of DNA and RNA, is a powerful strategy in drug discovery. humanjournals.com By altering the chemical structure of these bases, scientists can create molecules that interfere with essential cellular processes. humanjournals.com This approach has yielded a diverse array of drugs with applications in treating cancers, viral infections, and other diseases. humanjournals.comresearchgate.net Pyrimidine (B1678525) analogues, due to their structural similarity to the natural pyrimidines (cytosine, thymine, and uracil), can be mistakenly incorporated into DNA or RNA, or they can inhibit enzymes involved in nucleic acid synthesis, leading to therapeutic effects. uomustansiriyah.edu.iqnih.gov

Context of Fluorinated Pyrimidine Derivatives as Antimetabolites

Among the various modifications, the introduction of a fluorine atom into the pyrimidine ring has proven to be particularly effective. nih.gov Fluorinated pyrimidine derivatives often act as antimetabolites, compounds that inhibit the use of a normal metabolite. uomustansiriyah.edu.iq A classic example is 5-fluorouracil (B62378) (5-FU), which has been a mainstay in cancer chemotherapy for decades. nih.gov The fluorine atom at the 5-position of the uracil (B121893) ring blocks the methylation of deoxyuridine monophosphate to thymidine (B127349) monophosphate, a crucial step in DNA synthesis. uomustansiriyah.edu.iqpharmacy180.com This inhibition of DNA production is particularly detrimental to rapidly dividing cancer cells. uomustansiriyah.edu.iq The success of 5-FU has spurred the development of a wide range of other fluorinated pyrimidine analogues with the aim of improving efficacy and expanding the therapeutic window. nih.gov

Rationale for Investigating 5-Fluoro-2-methoxyuracil as a Uracil Analogue

The investigation into this compound stems from the established success of fluorinated pyrimidines and the continual search for novel analogues with unique properties. The addition of a methoxy (B1213986) group at the 2-position of the 5-fluorouracil structure presents an interesting chemical modification. This alteration could potentially influence the compound's metabolic stability, its interaction with target enzymes, or its cellular uptake mechanisms. Researchers are interested in how this specific combination of a fluoro group at the C5 position and a methoxy group at the C2 position might alter the biological activity compared to the parent compound, 5-fluorouracil, or other related analogues. beilstein-journals.org The exploration of such derivatives is driven by the hope of discovering compounds with enhanced therapeutic properties or different mechanisms of action. beilstein-journals.orgnih.gov

Chemical and Physical Properties of this compound

This compound is a white to off-white solid. cymitquimica.comsfdchinachem.com It is sparingly soluble in water and soluble in solvents like DMSO and methanol. sfdchinachem.comchemicalbook.com

| Property | Value |

| CAS Number | 1480-96-2 chemicalbook.com |

| Molecular Formula | C5H5FN2O2 chemicalbook.com |

| Molecular Weight | 144.1 g/mol chemicalbook.com |

| Melting Point | 204-208 °C chemicalbook.com |

| Appearance | White to Almost white powder to crystal cymitquimica.com |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water sfdchinachem.comchemicalbook.com |

Synthesis and Biological Incorporation

Synthesis of this compound

The synthesis of this compound is a topic of interest in organic synthesis. chemicalbook.com One potential preparatory route involves starting from 5-fluorouracil. sfdchinachem.com Generally, the synthesis of such uracil derivatives can be achieved through various chemical reactions, including the modification of barbituric acid derivatives. google.com

Potential Metabolic Pathways and Mechanism of Action

The mechanism of action for this compound is presumed to be related to its structural similarity to 5-fluorouracil. guidechem.com It is hypothesized to act as an anticancer agent by inhibiting the synthesis of DNA and RNA, which in turn prevents the growth and division of cancer cells. guidechem.com The parent compound, 5-fluorouracil, is converted in the body to several active metabolites, including 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase. pharmacy180.comontosight.ai It is plausible that this compound could also be metabolized to active forms that interfere with nucleic acid synthesis.

Biomedical Research and Applications

Investigated Biological Activities

Research into this compound has primarily focused on its potential as an anticancer agent. guidechem.com Studies have suggested its utility in this area due to its ability to interfere with fundamental cellular processes like DNA and RNA synthesis. guidechem.com

Summary of Key Research Findings

The following table summarizes some of the key research areas and findings related to this compound and its related compounds.

| Research Area | Key Findings |

| Anticancer Potential | Investigated for its ability to inhibit cancer cell growth by interfering with DNA and RNA synthesis. guidechem.com |

| Synthetic Utility | Considered a useful compound in organic synthesis for creating more complex molecules. chemicalbook.com |

| Structural Analogue | Its structure as a derivative of 5-fluorouracil provides a basis for comparative studies on biological activity. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5FN2O2 |

|---|---|

Molecular Weight |

144.10 g/mol |

IUPAC Name |

5-fluoro-2-methoxy-5H-pyrimidin-4-one |

InChI |

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2-3H,1H3 |

InChI Key |

MPLDFJHDSABNRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=O)C(C=N1)F |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 5 Fluoro 2 Methoxyuracil

Methodologies for the Chemical Synthesis of 5-Fluoro-2-methoxyuracil

The chemical synthesis of this compound, a significant pyrimidine (B1678525) derivative, can be achieved through several distinct pathways. The selection of a particular method often depends on the availability of starting materials, desired purity, and scalability.

One common approach involves the direct modification of a pre-existing uracil (B121893) scaffold. Starting with 5-fluorouracil (B62378), a selective O-methylation can be performed. This typically requires the protection of the nitrogen atoms, for example through silylation with agents like N,O-bis(trimethylsilyl)acetamide (BSA), followed by reaction with a methylating agent such as methyl iodide to introduce the methoxy (B1213986) group at the O2 position. Subsequent deprotection yields the target compound. researchgate.net

Another strategy utilizes masked uracil precursors like 2,4-dimethoxypyrimidine. conicet.gov.ar This starting material can be fluorinated at the C5 position using an appropriate fluorinating agent. Following the introduction of the fluorine atom, a selective demethylation at the C4-methoxy group is required to unmask the uracil structure and yield this compound.

A third methodology begins with barbituric acid or its derivatives. conicet.gov.argoogle.com These compounds can be converted into 2,4,6-trihalopyrimidines, which then undergo sequential nucleophilic substitution reactions. For instance, reaction with sodium methoxide (B1231860) can selectively introduce a methoxy group at the C2 position, followed by controlled hydrolysis of the other halogenated positions to form the final uracil ring structure.

A summary of these synthetic strategies is presented below.

| Starting Material | Key Reagents/Process | Description |

| 5-Fluorouracil | 1. Silylating Agent (e.g., BSA) 2. Methylating Agent (e.g., Methyl Iodide) | Protection of ring nitrogens, followed by selective O-methylation at the 2-position and subsequent deprotection. researchgate.net |

| 2,4-Dimethoxypyrimidine | 1. Fluorinating Agent 2. Demethylating Agent | Introduction of fluorine at the 5-position, followed by selective removal of the C4-methyl group to form the uracil ring. conicet.gov.ar |

| Barbituric Acid Derivatives | 1. Halogenating Agent (e.g., POCl₃) 2. Sodium Methoxide 3. Hydrolysis | Conversion to a polyhalopyrimidine, followed by selective methoxylation and hydrolysis to yield the final product. conicet.gov.argoogle.com |

Identification and Analysis of Synthetic Impurities, Including 5-Methoxyuracil

The purity of this compound is paramount for its applications, necessitating rigorous analysis of potential impurities. The synthetic route heavily influences the impurity profile. A notable process-related impurity is 5-methoxyuracil. synzeal.compharmaffiliates.comlgcstandards.com This impurity can arise from incomplete fluorination of the starting material or from side reactions where a methoxy group is present instead of a fluorine atom at the C5 position. chemicalforums.comchemicalbook.com

Other potential impurities include isomeric structures, such as 5-fluoro-4-methoxyuracil, which can form if the O-alkylation step is not perfectly regioselective. Unreacted starting materials and intermediates, such as 5-fluorouracil, can also be present in the final product. chemicalbook.comsfdchinachem.com

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for identifying and quantifying these impurities. lgcstandards.comiosrphr.orgnih.gov A reversed-phase column (e.g., C18) with a UV detector is typically employed. nih.gov The method's parameters, such as mobile phase composition, flow rate, and detection wavelength (e.g., 254 nm or 266 nm), are optimized to achieve separation of the main compound from all potential impurities. iosrphr.orgnih.gov Validation of the analytical method ensures its linearity, accuracy, and precision for reliable purity assessment. nih.gov

The table below details common impurities and the methods used for their analysis.

| Impurity Name | Potential Origin | Common Analytical Method(s) |

| 5-Methoxyuracil | Incomplete fluorination of the pyrimidine ring. chemicalforums.comchemicalbook.com | HPLC-UV lgcstandards.comiosrphr.org |

| 5-Fluoro-4-methoxyuracil | Non-regioselective O-methylation. | HPLC-UV |

| 5-Fluorouracil | Unreacted starting material. chemicalbook.com | HPLC-UV nih.gov |

| Dihydropyrimidine-2,4,5(3H)-trione | Side reactions during synthesis. google.com | HPLC |

Strategies for Structural Modification and Analogue Synthesis

The this compound core is a valuable scaffold for synthesizing a wide array of structural analogues aimed at exploring structure-activity relationships. Modifications typically focus on N-substitution, glycosylation to form nucleosides, and alterations to the pyrimidine ring itself.

Synthesis of N-Substituted this compound Derivatives

The N1 and N3 positions of the pyrimidine ring are primary targets for substitution. N1-acylation of 5-fluorouracil has been shown to be a regioselective process. researchgate.net Deprotonation of the uracil ring with a base like sodium hydride, followed by reaction with an acylating agent such as ferrocenoyl chloride, leads to selective substitution at the N1 position. researchgate.net Similar alkylation reactions with various alkyl halides can be employed to generate a library of N-substituted derivatives, with reaction conditions being tuned to control the site of substitution.

Development of Nucleoside Analogues Incorporating the this compound Moiety

The synthesis of nucleoside analogues is a major area of investigation. nih.govfiu.edu The most prevalent method for coupling the this compound base to a sugar or sugar-like ring is the Vorbrüggen glycosylation. researchgate.netnih.gov In this reaction, the nucleobase is first silylated to enhance its solubility and nucleophilicity. researchgate.net It is then reacted with a protected, activated sugar (e.g., a 1-O-acetyl or 1-chloro sugar) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). sioc-journal.cnfrontiersin.org This reaction forms the critical N-glycosidic bond, typically with good stereoselectivity. mit.edunih.gov The final step involves the removal of protecting groups from the sugar moiety to yield the target nucleoside analogue.

Exploration of Other Ring-Modified Analogues

Modifications to the pyrimidine ring itself, beyond N-substitution, provide another avenue for analogue synthesis. For example, analogues have been synthesized with modifications at the C6 position of the pyrimidine ring, such as the cis-5-fluoro-5,6-dihydro-6-methoxy-uracil. nih.gov This type of modification alters the planarity and electronic properties of the heterocyclic core. The synthesis of these analogues often requires multi-step sequences, starting from appropriately substituted precursors to build the desired modified pyrimidine ring system. conicet.gov.ar

Molecular Mechanisms and Biochemical Interactions of 5 Fluoro 2 Methoxyuracil

Investigation of Antimetabolite Action Pathways

5-Fluorouracil (B62378) (5-FU) is a pyrimidine (B1678525) analog that functions as an antimetabolite, exerting its cytotoxic effects by interfering with the synthesis and function of nucleic acids. mdpi.com After cellular uptake, 5-FU is converted into several active metabolites, which then disrupt critical cellular processes through distinct mechanisms targeting both DNA and RNA. mdpi.comnih.gov

Interference with Deoxyribonucleic Acid (DNA) Synthesis and Replication

The primary DNA-directed mechanism of 5-FU is the inhibition of DNA synthesis. researchgate.net This occurs through the following key steps:

Metabolic Activation: 5-FU is anabolized intracellularly to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). mdpi.comresearchgate.net

Enzyme Inhibition: FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine (B127349), an essential component of DNA. chemtube3d.commpbio.com

Ternary Complex Formation: FdUMP forms a stable covalent ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate (CH2THF). mdpi.comresearchgate.net This complex blocks the catalytic activity of TS.

Depletion of Thymidine: The inhibition of TS leads to a severe depletion of the intracellular pool of deoxythymidine triphosphate (dTTP). mpbio.commedchemexpress.com

DNA Damage: The resulting imbalance in deoxynucleotide triphosphates (dNTPs) and the accumulation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite fluorodeoxyuridine triphosphate (FdUTP) leads to their misincorporation into DNA. mdpi.comnih.gov This process, along with the lack of dTTP for proper DNA replication and repair, triggers DNA damage and fragmentation, ultimately leading to cell cycle arrest and apoptosis. nih.govmedchemexpress.com

Disruption of Ribonucleic Acid (RNA) Function and Processing

Metabolic Activation: 5-FU can also be converted to the active metabolite 5-fluorouridine triphosphate (FUTP). mdpi.com

RNA Incorporation: FUTP is recognized by RNA polymerases and is extensively misincorporated into various types of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), in place of uridine triphosphate (UTP). mdpi.comnih.gov

Functional Impairment: The presence of 5-fluorouracil within RNA molecules disrupts their structure and function. This can impair pre-rRNA processing, alter mRNA splicing, and interfere with post-transcriptional modifications, leading to widespread dysfunction in protein synthesis and cellular metabolism. mpbio.com

Enzymatic Interactions and Inhibition Profiles

The cytotoxic effects of 5-FU are fundamentally linked to its interactions with key enzymes involved in nucleotide metabolism.

Potential Modulation of Thymidylate Synthase Activity

The most critical enzymatic interaction of 5-FU is the inhibition of thymidylate synthase (TS). The metabolite FdUMP acts as an irreversible inhibitor of TS. chemtube3d.com By binding tightly to the enzyme in the presence of a folate cofactor, it effectively shuts down the sole de novo pathway for producing thymidylate, which is essential for DNA synthesis. researchgate.net The level of TS inhibition is a primary determinant of 5-FU's efficacy. nih.gov

| Metabolite | Target Enzyme | Mechanism of Interaction | Biochemical Consequence |

| FdUMP | Thymidylate Synthase (TS) | Forms a stable ternary complex with TS and 5,10-CH2THF | Inhibition of dTMP synthesis |

| FUTP | RNA Polymerases | Substrate for incorporation into RNA | Disruption of RNA processing and function |

| FdUTP | DNA Polymerases | Substrate for incorporation into DNA | DNA fragmentation and damage |

Interactions with Other Enzymes in Nucleotide Metabolism

The activation and catabolism of 5-FU involve a cascade of enzymes. The efficacy of the drug can be influenced by the activity of these enzymes within cancer cells.

Uridine Phosphorylase (UP) & Thymidine Phosphorylase (TP): These enzymes are involved in the conversion of 5-FU to its nucleoside form, 5-fluorouridine (FUR) and 5-fluoro-2'-deoxyuridine (FdUR). researchgate.net

Uridine Kinase (UK) & Thymidine Kinase (TK): These kinases phosphorylate the nucleoside forms to generate the monophosphate nucleotides, including the TS inhibitor FdUMP. researchgate.net

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This is the rate-limiting enzyme in the catabolism (breakdown) of 5-FU. mdpi.comresearchgate.net High DPD activity can reduce the amount of 5-FU available for conversion to its active metabolites, potentially leading to drug resistance. researchgate.net

Cellular Uptake and Intracellular Distribution Mechanisms

As a uracil (B121893) analog, 5-FU enters cells using the same carrier-mediated, facilitated transport systems responsible for the uptake of natural pyrimidines like uracil. mdpi.comnih.gov Once inside the cell, it is rapidly converted to its active nucleotide forms or catabolized. The intracellular concentration and subsequent cytotoxic effect of 5-FU are dependent on the balance between these anabolic (activation) and catabolic (breakdown) pathways. mdpi.comresearchgate.net

Metabolism of 5-Fluoro-2-methoxyuracil in Biological Systems

Currently, there is a lack of published research identifying the specific metabolic pathways and resulting products for this compound. The metabolic journey of a xenobiotic compound typically involves Phase I (functionalization) and Phase II (conjugation) reactions. For fluoropyrimidines like 5-FU, these pathways are well-characterized. However, the influence of the 2-methoxy group on these pathways for this compound remains uninvestigated.

Table 1: Anticipated vs. Documented Metabolic Pathways for this compound

| Metabolic Pathway | Anticipated General Reactions | Documented for this compound |

| Phase I | Oxidation, reduction, hydrolysis | No data available |

| Phase II | Glucuronidation, sulfation, amino acid conjugation | No data available |

This table is generated based on general principles of drug metabolism and highlights the absence of specific data for this compound.

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). nih.govnih.govresearchgate.net This enzyme is responsible for converting 5-FU to the inactive metabolite 5,6-dihydro-5-fluorouracil. researchgate.netresearchgate.net The activity of DPD is a critical determinant of 5-FU clearance and toxicity. nih.govnih.gov

However, there is no scientific evidence to date that describes the interaction, if any, between this compound and dihydropyrimidine dehydrogenase. The structural modification at the 2-position of the pyrimidine ring may alter the compound's affinity for DPD. Without experimental data, the role of DPD or any other metabolizing enzymes in the biotransformation of this compound cannot be confirmed.

Table 2: Key Enzymes in Fluoropyrimidine Metabolism and Their Known Substrates

| Enzyme | Gene | Known Substrates | Documented Activity with this compound |

| Dihydropyrimidine dehydrogenase (DPD) | DPYD | 5-Fluorouracil, Uracil, Thymine | No data available |

| Dihydropyrimidinase (DPYS) | DPYS | Dihydro-5-fluorouracil | No data available |

| Beta-ureidopropionase (UPB1) | UPB1 | Fluoro-beta-ureidopropionate | No data available |

This table illustrates the established role of these enzymes in the metabolism of other fluoropyrimidines and the current lack of information regarding this compound.

Preclinical Investigations of 5 Fluoro 2 Methoxyuracil

In Vitro Studies on Cellular Models

In vitro research specifically on 5-Fluoro-2-methoxyuracil is not extensively reported in the current body of scientific literature. However, studies on structurally similar compounds provide some insight into the potential biological activities of this class of molecules.

Assessment of Antiproliferative and Cytotoxic Effects in Various Cell Lines

Research has been conducted on a related analogue, cis-5-Fluoro-5,6-dihydro-6-methoxy-uracil. A study evaluated the antiproliferative effects of this compound across five different cell lines. The findings indicated that analogues with a cis-configuration generally exhibited higher activity compared to those with a trans-configuration. The growth-inhibitory effect was observed to decrease as the length of the alkoxy chain increased. Notably, cis-5-Fluoro-5,6-dihydro-6-methoxy-uracil demonstrated a higher antiproliferative effect than 5-Fluorouracil (B62378) (5-FU) in one of the tested cell lines. The antiproliferative effects of these compounds in solid tumor cell lines were reversed by the addition of thymidine (B127349), suggesting an interaction with thymidylate synthesis.

Table 1: Antiproliferative Activity of cis-5-Fluoro-5,6-dihydro-6-methoxy-uracil

| Cell Line | Compound | Activity Comparison with 5-FU |

|---|---|---|

| Not Specified | cis-5-Fluoro-5,6-dihydro-6-methoxy-uracil | Higher antiproliferative effect in one cell line |

Analysis of Cell Cycle Perturbations

There is no specific information available in the reviewed scientific literature regarding the analysis of cell cycle perturbations induced by this compound.

Apoptosis Induction Pathways

Detailed studies on the specific apoptosis induction pathways triggered by this compound are not available in the public domain.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Systemic Disposition and Elimination Kinetics in Animal Models

There is no specific data available regarding the systemic disposition and elimination kinetics of this compound in animal models.

Tissue Distribution and Accumulation in Animal Models

Information on the tissue distribution and accumulation of this compound in animal models has not been reported in the available scientific literature.

Correlation of Exposure with Biochemical Markers in Animal Models

Detailed information and specific data from preclinical investigations correlating exposure to this compound with biochemical markers in animal models are not available in publicly accessible scientific literature. Extensive searches have not yielded specific studies that detail the pharmacodynamic effects of this particular compound on biochemical endpoints in animal subjects.

Therefore, the creation of data tables and a detailed discussion on this specific topic as requested cannot be fulfilled at this time. Research on the related compound, 5-fluorouracil, has demonstrated various biochemical alterations in animal models, but this information is not directly applicable to this compound and is thus excluded from this article as per the instructions.

Structure Activity Relationship Sar and Rational Drug Design for 5 Fluoro 2 Methoxyuracil Derivatives

Elucidation of Structural Features Influencing Biological Potency and Selectivity

While specific, extensive structure-activity relationship (SAR) studies on a broad series of 5-Fluoro-2-methoxyuracil derivatives are not widely available in the public domain, we can infer the influence of key structural features by examining related classes of compounds, such as 5-fluorouracil (B62378) (5-FU) analogues and other 2-alkoxypyrimidines. The biological activity of these molecules is primarily dictated by modifications at the N1, N3, C5, and C6 positions of the pyrimidine (B1678525) ring, as well as the nature of the substituent at the 2-O-position.

The Role of the 5-Fluoro Group: The fluorine atom at the C5 position is a critical pharmacophore. An electron-withdrawing group at this position is known to increase the activity of the drug. gpatindia.com This is because the fluorine atom enhances the acidity of the N1 proton and stabilizes the covalent bond formed with thymidylate synthase, a key enzyme in DNA synthesis. This interaction is a primary mechanism of action for 5-FU and its derivatives.

The Influence of the 2-Methoxy Group: The 2-methoxy group significantly alters the electronic and steric properties of the uracil (B121893) ring compared to the natural keto group in uracil or the keto-enol tautomerism in 5-FU. This modification can affect the molecule's ability to act as a substrate for enzymes involved in nucleotide metabolism. The alkoxy group can influence membrane permeability and may modulate the interaction with target enzymes. The size and lipophilicity of the alkoxy group at this position are expected to be important factors in determining biological activity.

Modifications at the N1 and N3 Positions: Substitution at the N1 and N3 positions of the pyrimidine ring is a common strategy in the design of 5-FU prodrugs and analogues. Bulky substituents at these positions can sterically hinder the molecule's interaction with its target, potentially reducing its activity. gpatindia.com However, carefully chosen substituents can be used to improve pharmacokinetic properties, such as oral bioavailability and tumor-specific targeting. For instance, attaching carrier molecules like peptides or sugars to these positions can facilitate targeted delivery.

A hypothetical SAR summary for this compound derivatives based on these general principles is presented in the table below.

| Position of Modification | Type of Substituent | Anticipated Effect on Biological Activity | Rationale |

| C5 | Fluorine (F) | Essential for activity | Enhances binding to thymidylate synthase. gpatindia.com |

| O2 | Methoxy (B1213986) (-OCH3) | Modulates activity | Affects electronic properties and enzyme interactions. |

| Larger Alkoxy Groups | Potentially decreased activity | Steric hindrance at the active site. | |

| N1 | Small, polar groups | May enhance solubility and uptake | Improved pharmacokinetic properties. |

| Bulky, non-polar groups | Likely decreased activity | Steric clash with the target enzyme. gpatindia.com | |

| N3 | Similar to N1 | Similar to N1 | Both positions are critical for hydrogen bonding interactions. |

| C6 | Electron-withdrawing groups | Potentially increased activity | May enhance the electrophilicity of the pyrimidine ring. |

| Electron-donating groups | Potentially decreased activity | May reduce the reactivity of the pyrimidine ring. |

Design Principles for Novel this compound Analogues with Enhanced Activity

The rational design of new this compound analogues aims to optimize their therapeutic index by enhancing their efficacy, improving their selectivity for cancer cells, and reducing their toxicity. Key design principles include prodrug strategies, bioisosteric replacement, and the introduction of functional groups that can exploit specific features of the tumor microenvironment.

Prodrug Approach: A major strategy in the development of 5-FU derivatives is the prodrug approach. This involves modifying the parent compound to create an inactive form that is converted to the active drug within the body, ideally at the tumor site. For this compound, this could involve attaching labile groups to the N1 or N3 positions that are cleaved by tumor-specific enzymes.

Bioisosteric Replacement: Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity. For example, the 2-methoxy group could be replaced with other small alkoxy groups or a thioether group to fine-tune the electronic and steric properties of the molecule and its interaction with the target.

Targeting Tumor-Specific Conditions: The tumor microenvironment often has unique characteristics, such as hypoxia (low oxygen levels) or altered pH. Novel analogues can be designed to be activated under these specific conditions. For example, incorporating a hypoxia-activated trigger into the molecule could lead to the selective release of the active drug in the tumor.

Combination Therapy Approach: Designing analogues that can be used in combination with other anticancer agents is another important principle. For instance, a this compound derivative could be linked to another chemotherapeutic agent to create a dual-action drug.

Computational Approaches in Rational Drug Design (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling)

Computational methods play a pivotal role in modern drug design by enabling the prediction of a molecule's activity and properties before it is synthesized, thereby saving time and resources. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Collection: A series of this compound analogues with their experimentally determined biological activities (e.g., IC50 values against a cancer cell line) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its reliability.

While a specific QSAR model for this compound derivatives is not currently available in the literature, studies on other 5-FU analogues have demonstrated the utility of this approach. For example, a QSAR study on a series of 5-FU derivatives identified the importance of geometrical properties in determining their anticancer activity. bohrium.com Such models can provide valuable insights into the key structural features that govern the activity of these compounds and can be used to predict the activity of newly designed analogues.

The table below illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound derivatives.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Influence on intermolecular interactions and reactivity. |

| Steric | Molecular volume, surface area, molar refractivity | Impact on binding affinity and steric hindrance. gpatindia.com |

| Hydrophobic | LogP, polar surface area | Affects membrane permeability and solubility. |

| Topological | Connectivity indices, shape indices | Describe the overall shape and branching of the molecule. |

By applying these computational approaches, researchers can prioritize the synthesis of the most promising this compound analogues, accelerating the discovery of new and more effective anticancer agents.

Advanced Analytical Methodologies for 5 Fluoro 2 Methoxyuracil Research

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) are indispensable tools for the quantitative analysis of 5-Fluoro-2-methoxyuracil and the identification of its metabolites in biological matrices. While specific validated methods for this compound are not extensively reported in publicly available literature, the well-established methods for the related compound, 5-fluorouracil (B62378) (5-FU), provide a strong foundation for developing and validating analogous procedures.

Quantification:

HPLC methods, typically employing reversed-phase columns (e.g., C18), are used to separate this compound from endogenous components in samples like plasma, urine, or cell extracts. scielo.brnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. scielo.brnih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, which for uracil (B121893) analogues is typically around 260-270 nm. nih.gov

For enhanced sensitivity and selectivity, LC-MS/MS is the preferred method, especially for quantifying low concentrations of the analyte in complex biological samples. jneonatalsurg.comallmultidisciplinaryjournal.comresearchgate.net This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. In LC-MS/MS, the analyte is ionized (e.g., via electrospray ionization - ESI) and the specific mass-to-charge ratio (m/z) of the parent ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific signature for the compound. For 5-FU, multiple reaction monitoring (MRM) is often employed, with specific transitions such as m/z 129 → 42. nvkc.nl For this compound, a similar approach would be used, with the precursor and product ions being specific to its molecular weight and structure.

Metabolite Identification:

LC-MS/MS is also a powerful tool for identifying the metabolites of this compound. ijpras.com After administration of the compound to a biological system, samples can be analyzed to detect new peaks that are structurally related to the parent compound. By examining the mass shifts between the parent drug and the potential metabolites, common metabolic transformations such as demethylation, hydroxylation, or conjugation can be inferred. High-resolution mass spectrometry (HRMS) is particularly valuable in this context as it provides highly accurate mass measurements, which can help to determine the elemental composition of the metabolites. ijpras.comnih.gov

The metabolic pathways of the closely related 5-FU are well-documented and involve conversion to active metabolites like fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP), as well as catabolism to inactive products. nih.govresearchgate.netnih.gov It is plausible that this compound undergoes some analogous biotransformations, such as O-demethylation to 5-fluorouracil, followed by the known metabolic pathways of 5-FU. However, dedicated metabolic studies on this compound are required to confirm its specific metabolic fate.

Table 1: Exemplary HPLC and LC-MS/MS Parameters for Analysis of Fluoropyrimidines

| Parameter | HPLC-UV (for 5-FU) | LC-MS/MS (for 5-FU) |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov | Reversed-phase C18 or HILIC allmultidisciplinaryjournal.comwindows.net |

| Mobile Phase | Phosphate buffer/Methanol nih.gov | Acetonitrile/Ammonium Acetate nih.gov |

| Flow Rate | 1.0 mL/min scielo.br | 0.2 - 0.5 mL/min |

| Detection | UV at ~266 nm globalresearchonline.net | ESI in negative or positive ion mode nvkc.nl |

| Mass Transition | N/A | m/z 129 → 42 (for 5-FU) nvkc.nl |

| Internal Standard | 5-chlorouracil or other suitable analogue nih.gov | Stable isotope-labeled 5-FU or analogue nvkc.nl |

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), UV-Vis Spectroscopy, Mass Spectrometry) for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for the unambiguous structural elucidation of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the methoxy (B1213986) protons, the proton on the pyrimidine (B1678525) ring, and any exchangeable N-H protons.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct peaks for the methoxy carbon, the carbonyl carbons, and the carbons of the pyrimidine ring. The carbon directly bonded to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling. researchgate.net While a specific spectrum for this compound is not readily available in public databases, the chemical shifts can be predicted based on the known values for similar structures. libretexts.orgoregonstate.eduwisc.edu

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom in this compound, with its chemical shift providing information about its electronic environment.

UV-Vis Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is useful for confirming the presence of the pyrimidine chromophore in this compound and can be used for quantitative analysis. Uracil and its derivatives typically exhibit a strong absorption maximum in the UV region around 260-270 nm. researchgate.netresearchgate.netwjbphs.com The exact λmax for this compound would be determined experimentally and is influenced by the solvent and pH. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its exact molecular weight. The fragmentation pattern, obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID) in MS/MS, can reveal characteristic losses of fragments such as the methoxy group or parts of the pyrimidine ring, which helps to confirm the structure. nist.govpg.edu.pl

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals for methoxy protons (~3-4 ppm), ring proton, and N-H protons. |

| ¹³C NMR | Signals for methoxy carbon, carbonyl carbons, and pyrimidine ring carbons (with C-F coupling). researchgate.netresearchgate.net |

| ¹⁹F NMR | A single resonance characteristic of the fluorine environment. |

| UV-Vis | Absorbance maximum around 260-270 nm. researchgate.netresearchgate.net |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of C5H5FN2O2 (144.03 g/mol ). nist.gov |

Radiochemical Assays for Metabolic Pathway Tracing

Radiochemical assays are a powerful tool for tracing the metabolic fate of a compound in a biological system. This involves synthesizing a radiolabeled version of this compound, where one of its atoms (e.g., ¹⁴C, ³H, or ¹⁸F) is replaced with a radioactive isotope.

Once the radiolabeled compound is introduced into a biological system (in vitro or in vivo), its distribution, metabolism, and excretion can be tracked by detecting the radioactivity. Techniques such as liquid scintillation counting can be used to quantify the amount of radioactivity in different tissues and fluids, providing a comprehensive picture of the compound's disposition.

To identify the radiolabeled metabolites, techniques like radio-HPLC or radio-TLC are employed. In these methods, the biological samples are first separated by chromatography, and then the radioactivity in the separated fractions is detected. By comparing the retention times of the radioactive peaks with those of non-labeled standards of potential metabolites, the identity of the metabolic products can be determined.

While no specific studies on the radiolabeling and metabolic tracing of this compound are currently available in the public domain, the methodologies used for 5-fluorouracil provide a clear blueprint for how such studies would be conducted. For 5-FU, radiolabeling with isotopes like ¹⁴C, ³H, and ¹⁸F has been extensively used to investigate its metabolic pathways and to visualize its distribution using techniques like Positron Emission Tomography (PET). nih.gov

Bioanalytical Method Validation for Research Applications

The validation of bioanalytical methods is a critical requirement to ensure the reliability, reproducibility, and accuracy of the data generated in research studies. jneonatalsurg.comjchps.com The validation process involves a series of experiments designed to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters, as outlined by regulatory agencies like the FDA and EMA, include: japsonline.comstanford.edu

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and other drugs. jchps.com

Accuracy: The closeness of the measured concentration to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at both intra-day and inter-day levels. allmultidisciplinaryjournal.com

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The linearity of the calibration curve over a defined concentration range is evaluated.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. allmultidisciplinaryjournal.com

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. windows.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. jneonatalsurg.comjchps.com

Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). nih.gov |

| Precision | Repeatability of measurements. | RSD should not exceed 15% (20% at LLOQ). allmultidisciplinaryjournal.com |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. jchps.com | Response in blank samples should be <20% of LLOQ response. nih.gov |

| LLOQ | Lowest concentration with acceptable accuracy and precision. | Accuracy within ±20% and precision ≤20% RSD. allmultidisciplinaryjournal.com |

| Stability | Analyte stability under various conditions. | Mean concentration should be within ±15% of the nominal concentration. jneonatalsurg.com |

Computational and Theoretical Studies of 5 Fluoro 2 Methoxyuracil

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like 5-Fluoro-2-methoxyuracil. These methods provide detailed information about the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics. Studies on 5-fluorouracil (B62378) and its derivatives consistently utilize DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to perform these calculations. researchgate.net

Energy Minimization and Conformational Analysis

Before any detailed analysis, the first step in computational chemistry is to determine the most stable three-dimensional structure of the molecule through energy minimization. This process identifies the geometry with the lowest potential energy, representing the most probable conformation of the molecule. For analogues of 5-FU, energy minimization is a crucial prerequisite for accurate molecular docking simulations, ensuring that the ligand's conformation is energetically favorable before assessing its interaction with a protein target. nih.gov The process removes any unfavorable non-bonded interactions, incorrect bond lengths, or strained bond angles. nih.gov

Conformational analysis further explores the potential energy surface of the molecule to identify various stable conformers (local energy minima) and the energy barriers between them. For a molecule like this compound, rotation around the C-O bond of the methoxy (B1213986) group would be a key area of conformational interest. Theoretical calculations can predict multiple stable conformers with small energy differences, although in many cases, only one conformer may be significantly populated at room temperature. nih.gov

Molecular Orbital and Charge Distribution Analysis

The reactivity of a molecule is largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

A molecular orbital study on 5-fluorouracil highlighted that the electronic effects of fluorine substitution are key to its biological activity. unh.edu DFT calculations on 5-FU and its derivatives have been used to explore their adsorption behaviors and reactivity. researchgate.netnih.gov For instance, the adsorption energy of 5-FU on a B40 nanocage was calculated to be -11.15 kcal/mol, indicating a strong interaction. researchgate.netnih.gov

Analysis of the charge distribution provides insights into the molecule's electrostatic potential and identifies sites susceptible to nucleophilic or electrophilic attack. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution. For 5-FU, MEP plots show the electronegative regions around the oxygen and fluorine atoms, which are crucial for intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Uracil (B121893) Derivatives (Note: Data is illustrative and based on general findings for uracil derivatives, not specifically this compound)

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Chemical reactivity, stability |

| Dipole Moment | ~ 3.5 - 4.5 Debye | Polarity, intermolecular forces |

Spectroscopic Property Prediction

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can simulate the ¹H and ¹³C NMR spectra of molecules. researchgate.net These theoretical predictions are instrumental in confirming the structure of newly synthesized compounds, such as derivatives of 5-fluorouracil. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated FT-IR and FT-Raman spectra with experimental results, researchers can confirm the molecular structure and analyze its vibrational modes. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. This helps in understanding the electronic properties and the nature of excited states.

Molecular Modeling and Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to understand the mechanism of action of drugs like 5-FU and its analogues.

The primary target for 5-FU is the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis. Numerous in silico studies have docked 5-FU and its derivatives into the active site of human TS (PDB ID: 1HVY) to evaluate their binding affinity. nih.gov The results are typically reported as a binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. nih.govjppres.com

These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov For example, docking studies of 5-FU analogues with TS identified crucial interactions with residues like Arg50, Ser216, and Asn226. nih.gov Beyond TS, docking studies have also explored the interaction of 5-FU with other cancer-related proteins like Epidermal Growth Factor Receptor (EGFR) and microtubule-affinity regulating kinase-4 (MARK-4). innovareacademics.innih.gov

Molecular dynamics (MD) simulations are often performed after docking to assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding. jppres.comnih.gov

Table 2: Example of Molecular Docking Results for 5-FU Analogues against Thymidylate Synthase (Note: This data is illustrative, based on published studies of various 5-FU derivatives.) nih.govjppres.com

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 5-Fluorouracil (Reference) | -7.0 to -8.0 | TYR 258, SER 216 |

| Analogue PRA10 | -9.1 | Arg50, Arg175, Asn226 |

| Analogue FUBT-81 | -8.82 | Not specified |

Theoretical Insights into Tautomeric Equilibria and Stability

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Uracil and its derivatives can exist in several tautomeric forms, such as diketo, keto-enol, and dienol forms. Computational studies have consistently shown that for 5-fluorouracil, the diketo form is the most stable and is the biologically active isomer present in aqueous solutions. researchgate.net

A specific study on 5-fluoro-4-hydroxy-2-methoxypyrimidine , a tautomer of this compound, investigated its tautomeric equilibrium. researchgate.net It was found that in an acidic medium, the compound exists as an equilibrium mixture of two different protonated forms. researchgate.net The study also highlighted that the stability of the zwitterionic tautomer of 4-hydroxypyrimidines is enhanced in solvents capable of specific solvation through hydrogen bonding. researchgate.net This is crucial as the tautomeric form of a drug can significantly impact its ability to bind to its biological target. The relative stability of different tautomers is determined by calculating their energies using quantum chemical methods.

Future Perspectives in 5 Fluoro 2 Methoxyuracil Research

Exploration of Novel Therapeutic Applications Beyond Current Indications

There is currently no established body of research detailing the therapeutic applications of 5-Fluoro-2-methoxyuracil. The compound is primarily cataloged as a chemical intermediate. biosynth.com Therefore, exploration of novel therapeutic uses would first require foundational preclinical studies to identify any pharmacological activity and potential indications. Future research would need to begin with basic screening to determine if it has cytotoxic, anti-inflammatory, anti-viral, or other effects that would warrant further investigation.

Development of Advanced Delivery Systems for Enhanced Bioavailability and Target Specificity

The development of advanced delivery systems is a critical step in optimizing the therapeutic potential of many active compounds. For a molecule like this compound, this remains a hypothetical consideration. Should the compound demonstrate promising therapeutic activity, future research could explore various nanotechnology-based platforms to improve its pharmacological properties.

Table 1: Potential Advanced Delivery Systems for Future Investigation

| Delivery System Type | Potential Advantages |

|---|---|

| Liposomes | Biocompatible; can encapsulate both hydrophilic and lipophilic drugs. |

| Polymeric Nanoparticles | Offers controlled and sustained release; can be functionalized for targeting. |

| Micelles | Suitable for poorly soluble compounds; can enhance accumulation in tumor tissues. |

These strategies are well-established for other fluoropyrimidines like 5-FU, but their application to this compound is contingent on future studies demonstrating its therapeutic efficacy.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Multi-omics approaches—integrating genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for elucidating a drug's mechanism of action and identifying biomarkers for response or resistance. For this compound, no such studies are currently available. If the compound were to enter preclinical development, a multi-omics analysis would be a crucial step. This would involve treating cell lines or animal models with the compound and analyzing the subsequent changes across different biological layers to build a comprehensive picture of its molecular interactions and effects on cellular pathways. This data would be invaluable for understanding its mechanism and for patient stratification in potential future clinical trials.

Design of Combination Strategies with Other Agents in Preclinical Settings

Designing combination therapies is a key strategy in modern pharmacology to enhance efficacy, overcome resistance, and reduce toxicity. There is no existing preclinical research on combination strategies involving this compound. Future preclinical research would first need to establish the compound's standalone mechanism of action. Following that, rational combination strategies could be designed. For instance, if it were found to act similarly to other antimetabolites, it could be tested in combination with agents that target different phases of the cell cycle or complementary signaling pathways.

Table 2: Hypothetical Combination Strategies for Preclinical Evaluation

| Combination Agent Class | Rationale for Combination |

|---|---|

| DNA Damaging Agents | Potential for synergistic cell killing through dual mechanisms of action. |

| Targeted Kinase Inhibitors | Could block escape pathways that develop in response to antimetabolite stress. |

These potential strategies remain speculative pending foundational research into the pharmacological properties of this compound.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-methoxyuracil, and how can reaction conditions be optimized?

The synthesis of this compound typically involves modifying uracil or its fluorinated derivatives. Key methods include:

- Nucleophilic substitution : Introducing the methoxy group at the 2-position via alkylation or aryloxymethylation, using reagents like iodomethane or methoxyethyl chloride under basic conditions (e.g., NaH or K₂CO₃) .

- Fluorination strategies : Fluorination at the 5-position can be achieved using fluorinating agents (e.g., Selectfluor®) in anhydrous solvents. Optimization may require temperature control (0–60°C) and inert atmospheres to avoid side reactions .

- Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and NMR (¹H/¹³C) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety protocols : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (GHS07 classification). Refer to SDS for emergency procedures (e.g., rinsing eyes with water for 15 minutes) .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture and light to prevent hydrolysis or degradation .

- Disposal : Follow local regulations for hazardous waste, using incineration or licensed chemical disposal services .

Q. What analytical techniques are critical for characterizing this compound?

- Chromatography : HPLC with UV detection (λ = 260–270 nm) or LC-MS for purity assessment .

- Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns; IR spectroscopy for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹) .

- Elemental analysis : Verify stoichiometry (C, H, N, F) to ensure ≥98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Structural analysis : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) using X-ray crystallography or computational modeling (DFT) to correlate structure-activity relationships .

- Assay standardization : Validate in vitro assays (e.g., cytotoxicity in cancer cell lines) with positive controls (e.g., 5-Fluorouracil) and replicate experiments to address variability .

- Meta-analysis : Cross-reference data across studies to identify confounding factors (e.g., solvent choice, cell line specificity) .

Q. What methodologies are effective for studying metal coordination complexes of this compound?

- Ligand design : Use the methoxy and fluorine groups as coordination sites for transition metals (e.g., Ru(II) or Pt(II)). Optimize pH (6–8) to stabilize metal-ligand bonds .

- Characterization : Employ ESI-MS for complex stoichiometry and UV-Vis spectroscopy to monitor ligand-to-metal charge transfer. XANES/EXAFS can elucidate coordination geometry .

- Biological testing : Evaluate anticancer activity via apoptosis assays (Annexin V/PI staining) and compare with free ligands to assess synergy .

Q. How can researchers mitigate off-target toxicity of this compound in preclinical models?

- Prodrug strategies : Modify the methoxy group with enzymatically cleavable moieties (e.g., esters) to enhance tumor-specific activation .

- Toxicokinetic studies : Use radiolabeled (¹⁴C or ¹⁸F) derivatives to track biodistribution and metabolism in animal models .

- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, correlating plasma levels (via HPLC-MS/MS) with toxicity markers (e.g., myelosuppression) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- DFT calculations : Model electron density maps to identify electrophilic centers (e.g., C5 fluorine) susceptible to nucleophilic attack .

- Molecular docking : Simulate interactions with enzymes (e.g., thymidylate synthase) to predict binding affinity and inhibitory mechanisms .

- QSAR modeling : Develop predictive models using substituent descriptors (Hammett σ, π parameters) to optimize bioactivity .

Methodological Resources

- Synthetic protocols : Refer to Reaxys/PubChem for reaction templates and yield optimization .

- Safety guidelines : Consult SDS from Cayman Chemical or TCI America for handling and disposal .

- Analytical validation : Use CAMEO Chemicals and EPA DSSTox for physicochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.